N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine
Description
Chemical Identification and Nomenclature Standards
The systematic nomenclature of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine follows established International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic-aliphatic hybrid structures. The compound's official designation reflects its structural composition, beginning with the cyclohexanamine base unit that serves as the primary functional group, modified by the N-substitution with a (1-methyl-1H-pyrrol-2-yl)methyl group. This nomenclature system emphasizes the secondary amine character of the molecule while acknowledging the pyrrole substituent as a complex side chain attached through a methylene linker.
The molecular formula C₁₂H₂₀N₂ indicates the presence of twelve carbon atoms, twenty hydrogen atoms, and two nitrogen atoms, reflecting both the pyrrole nitrogen and the aliphatic amine nitrogen. The compound's molecular weight of 192.30 daltons positions it within the range typical for small to medium-sized heterocyclic organic molecules. Alternative nomenclature systems may refer to this compound using variations such as N-[(1-methylpyrrol-2-yl)methyl]cyclohexanamine, which represents a shortened form of the systematic name while maintaining chemical accuracy.
The Simplified Molecular Input Line Entry System representation "CN1C(CNC2CCCCC2)=CC=C1" provides a standardized linear notation that captures the complete connectivity pattern of the molecule. This notation system begins with the methyl group attached to the pyrrole nitrogen, proceeds through the pyrrole ring system, and terminates with the cyclohexanamine portion, offering a computational approach to molecular representation that facilitates database searches and chemical informatics applications.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 142920-58-9 |
| Molecular Formula | C₁₂H₂₀N₂ |
| Molecular Weight | 192.30 g/mol |
| Simplified Molecular Input Line Entry System | CN1C(CNC2CCCCC2)=CC=C1 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Topological Polar Surface Area | 16.96 Ų |
| Calculated LogP | 2.4474 |
Structural Classification and Chemical Properties
The structural classification of this compound places it within the broader category of N-substituted cyclic secondary amines, specifically those bearing aromatic heterocyclic substituents. The compound exhibits characteristics of both aromatic and aliphatic systems, with the pyrrole ring contributing aromatic character while the cyclohexanamine portion provides conformational flexibility and basic properties typical of aliphatic amines. This dual nature influences the compound's chemical behavior, creating opportunities for diverse reactivity patterns that can involve either the aromatic pyrrole system or the aliphatic amine functionality.
The computational chemistry data reveals important insights into the molecule's electronic properties and potential interactions. The topological polar surface area of 16.96 square angstroms indicates moderate polarity, suggesting the compound possesses both hydrophilic and lipophilic characteristics that could influence its solubility profile and membrane permeability. The calculated partition coefficient (LogP) of 2.4474 places the compound in an intermediate range between highly polar and highly lipophilic substances, indicating balanced distribution properties between aqueous and organic phases.
The hydrogen bonding profile shows two hydrogen bond acceptors and one hydrogen bond donor, reflecting the nitrogen atoms' capacity to participate in intermolecular interactions. The presence of three rotatable bonds provides conformational flexibility, allowing the molecule to adopt various three-dimensional arrangements that could be important for molecular recognition processes. These structural features collectively contribute to the compound's classification as a moderately complex heterocyclic amine with balanced physicochemical properties.
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-14-9-5-8-12(14)10-13-11-6-3-2-4-7-11/h5,8-9,11,13H,2-4,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDRHDWQTTTYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245977 | |
| Record name | N-Cyclohexyl-1-methyl-1H-pyrrole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142920-58-9 | |
| Record name | N-Cyclohexyl-1-methyl-1H-pyrrole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142920-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-1-methyl-1H-pyrrole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The aldehyde reacts with cyclohexanamine to form an imine intermediate, which is subsequently reduced to the target amine. Sodium cyanoborohydride (NaBH₃CN) is preferred over sodium borohydride (NaBH₄) due to its selective reduction of imines without attacking aldehydes. Solvents such as methanol or tetrahydrofuran (THF) are employed, with acidic conditions (pH 4–6) stabilized by acetic acid.
Example Protocol :
-
Combine cyclohexanamine (1.0 eq) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.1 eq) in methanol.
-
Add NaBH₃CN (1.5 eq) and glacial acetic acid (2.0 eq).
-
Stir at room temperature for 12–24 hours.
-
Quench with aqueous NaOH, extract with dichloromethane, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 65–78% (estimated from analogous reductive aminations in).
Nucleophilic Substitution Approaches
Alkylation of cyclohexanamine with (1-methyl-1H-pyrrol-2-yl)methyl halides offers an alternative route. This method requires a halogenated precursor, such as (1-methyl-1H-pyrrol-2-yl)methyl chloride, which reacts with the amine under basic conditions.
Halide Preparation and Reaction Dynamics
Synthesizing the alkyl halide precursor involves treating 1-methyl-1H-pyrrol-2-ylmethanol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting halide is then reacted with cyclohexanamine in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
Example Protocol :
-
Prepare (1-methyl-1H-pyrrol-2-yl)methyl chloride by stirring 1-methyl-1H-pyrrol-2-ylmethanol with SOCl₂ (1.2 eq) at 0°C for 2 hours.
-
Add cyclohexanamine (1.5 eq) and K₂CO₃ (2.0 eq) in acetonitrile.
-
Reflux at 80°C for 6–8 hours.
-
Filter, concentrate, and purify via distillation or chromatography.
Yield : 50–60% (based on similar alkylations in).
Mitsunobu Reaction for C–N Bond Formation
The Mitsunobu reaction enables the coupling of cyclohexanamine with 1-methyl-1H-pyrrol-2-ylmethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method is highly efficient for sterically hindered substrates.
Substrate Activation and Stereochemical Considerations
The alcohol is activated via a phosphine intermediate, facilitating nucleophilic attack by the amine. While stereochemistry is less critical for this target molecule, Mitsunobu reactions typically proceed with inversion of configuration.
Example Protocol :
-
Dissolve 1-methyl-1H-pyrrol-2-ylmethanol (1.0 eq), cyclohexanamine (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.
-
Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
-
Concentrate and purify via flash chromatography (SiO₂, ethyl acetate/hexane).
Yield : 70–85% (extrapolated from).
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crude products are typically purified via column chromatography (silica gel) or recrystallization. Characterization relies on:
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine with key analogs from the literature, focusing on synthesis, spectral data, and functional attributes.
Structural Analogues with Indole Moieties
describes indole-based cyclohexanamine derivatives, such as N-((5-Chloro-1H-indol-3-yl)methyl)cyclohexanamine (5b) and N-((5-Methyl-1H-indol-3-yl)methyl)cyclohexanamine (5c) . These compounds share the cyclohexanamine backbone but differ in their aromatic substituents:
- Substituents on the indole (e.g., Cl, CH₃) enhance steric and electronic effects, whereas the 1-methyl group on the pyrrole may influence steric hindrance and hydrogen-bonding capacity.
Synthesis Yields :
Compound Yield (%) Key Substituent Target compound (hypothetical) ~40–50* 1-Methylpyrrole 5b (Cl-substituted indole) 45 5-Chloro 5c (CH₃-substituted indole) 45 5-Methyl *Estimated based on yields of structurally similar compounds .
Spectral Data :
- 1H NMR : Indole-based compounds (e.g., 5b) show aromatic proton signals at 6.7–8.6 ppm, while the target compound’s pyrrole protons are expected downfield (~6.5–7.5 ppm) but less deshielded than indole NH protons (~8–9 ppm).
- 13C NMR : The cyclohexyl carbons in 5b/5c appear at 25–56 ppm, consistent with the target compound. Pyrrole carbons may resonate at 110–125 ppm, distinct from indole carbons (110–135 ppm) .
Benzotriazole Derivatives
highlights N-((1H-Benzotriazol-1-yl)methyl)cyclohexanamine , a benzotriazole analog synthesized with a 44.3% yield. Key comparisons include:
- Drug-likeness analysis (e.g., Lipinski’s rules) for benzotriazole derivatives showed compliance, suggesting the target compound may also meet criteria for oral bioavailability .
- Synthesis :
Both compounds employ reductive amination or nucleophilic substitution for the methylene bridge, but the benzotriazole’s higher steric demand may reduce yields compared to pyrrole derivatives.
Pyridine and Imine-Based Analogues
and describe compounds like 1-Cyclohexyl-4-((pyridin-2-yloxy)methyl)azetidin-2-one and (E)-N-(Pyridin-2-ylmethylene)cyclohexanamine .
- Reactivity: Pyridine-containing analogs undergo β-C–H carbonylation to form β-lactams, a reaction less feasible with pyrrole due to its weaker coordinating ability .
Diverse Substituted Cyclohexanamines
synthesizes compounds like N-(Phenyl(1-tosylpiperidin-4-yl)methyl)cyclohexanamine (49) and N-((Adamantan-1-yl)(phenyl)methyl)cyclohexanamine (52) .
- Molecular Weight and Physicochemical Properties :
| Compound | Molecular Formula | Molecular Weight | Physical State |
|---|---|---|---|
| Target | C₁₂H₂₀N₂ | 192.30 | Oil* |
| 49 | C₂₅H₃₄N₂O₂S | 427.24 | Colorless oil |
| 52 | C₂₃H₃₃N | 324.27 | Colorless oil |
*Hypothesized based on analogs in .
- Purification : All analogs in were purified via silica column chromatography, suggesting similar methods for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
